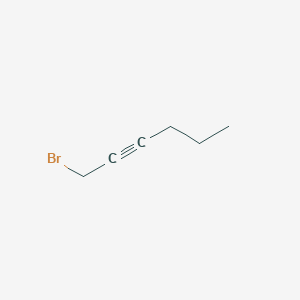

1-Bromo-2-hexyne

Descripción general

Descripción

Aplicaciones Científicas De Investigación

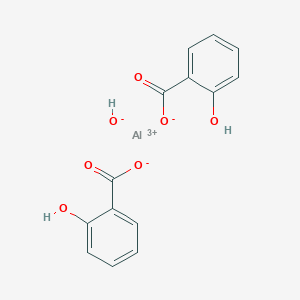

Ring Expansion and Alumacycle Formation

1-Bromo-2-hexyne is instrumental in the study of ring expansion and the formation of alumacycles. For instance, when treated with 3-hexyne, it yields a product known as 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, as well as hexaethylbenzene. This process involves the insertion of alkyne molecules into Al-C bonds and offers insights into the formation of complex alumacycles (Agou et al., 2015).

Synthesis of Bromoacetylene Homologues

1-Bromo-2-hexyne serves as a key component in the synthesis of bromoacetylene homologues. These compounds are produced in high yield by reacting the alkyne with aqueous solutions of potassium hypobromite and potassium hydroxide (Brandsma & Verkruijsse, 1990).

Halogen Addition Studies

The compound's interaction with halogens has been extensively studied. For example, the reaction of 3-fluoro-1-hexyne with bromine and chlorine results in the formation of dihalo-hexenes, contributing to our understanding of halogen addition reactions (Shellamer et al., 1982).

Carbometallation and Synthesis of Cycloalkanes

1-Bromo-2-hexyne is used in carbometallation reactions. For instance, its reaction with magnesium leads to Grignard reagents, which can be utilized in the synthesis of cycloalkanes with stereo-defined alkylidene substituents (Fujikura et al., 1984).

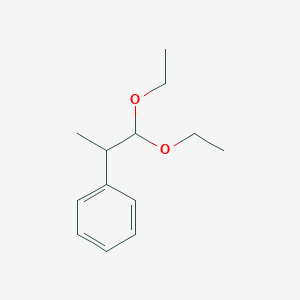

Silylformylation Processes

It also plays a role in silylformylation reactions, where it reacts with hydrosilanes in the presence of mixed-metal carbonyl clusters. This process results in the formation of silyl-formylated hexenes (Ojima et al., 1991).

In Polymer Science

In polymer science, 1-Bromo-2-hexyne is used to synthesize monomers and polymers. For example, its role in synthesizing hyperbranched polymers and thermotropic dendrimers has been explored, contributing to advancements in polymer chemistry (Percec et al., 1994).

Enyne-Allene Synthesis

The compound is instrumental in the synthesis of enyne-allenes, a process involving bromoboration followed by palladium-catalyzed reactions (Wang & Wang, 1994).

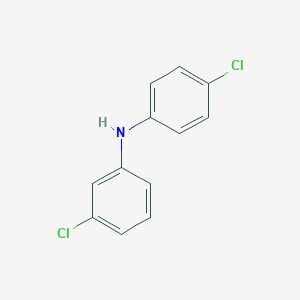

Electrophilic Substitution Reactions

1-Bromo-2-hexyne is also studied in electrophilic substitution reactions, providing insights into reaction mechanisms and product formation in organic chemistry (Nozoe et al., 1974).

Cyclizations and Polymerization Studies

It is a key reagent in various cyclization and polymerization studies, helping to understand the formation of cyclic compounds and polymers (Masuda et al., 1983).

Safety And Hazards

Propiedades

IUPAC Name |

1-bromohex-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOOIRHFJMNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50493448 | |

| Record name | 1-Bromohex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-hexyne | |

CAS RN |

18495-25-5 | |

| Record name | 1-Bromohex-2-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50493448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)